4,4'-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide)
Description
4,4'-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) is a symmetrical bis-benzamide derivative featuring an ethene bridge (-CH₂-CH₂-) connecting two benzamide groups. Each benzamide is substituted with a 3-hydroxypropyl (-CH₂CH₂CH₂OH) moiety at the nitrogen position.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-4-[(E)-2-[4-(3-hydroxypropylcarbamoyl)phenyl]ethenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-15-1-13-23-21(27)19-9-5-17(6-10-19)3-4-18-7-11-20(12-8-18)22(28)24-14-2-16-26/h3-12,25-26H,1-2,13-16H2,(H,23,27)(H,24,28)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUUKRTUUJSTLE-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)NCCCO)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(=O)NCCCO)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethene-1,2-diyl Linker: This can be achieved through the olefin metathesis reaction, where a suitable diene precursor undergoes a reaction in the presence of a catalyst such as the Grubbs–Hoveyda 2nd generation catalyst.
Attachment of Benzamide Groups: The ethene-1,2-diyl linker is then reacted with benzoyl chloride in the presence of a base to form the benzamide groups.
Introduction of Hydroxypropyl Groups: Finally, the benzamide compound is reacted with 3-chloropropanol under basic conditions to introduce the hydroxypropyl groups.
Chemical Reactions Analysis
4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzamide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4,4’-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) involves its interaction with specific molecular targets. The hydroxypropyl groups can form hydrogen bonds with biological molecules, while the benzamide groups can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ligands with Ethene Bridges and Varied Substituents
(a) EDPB Ligand: (E)-4,4′-(Ethene-1,2-diyl)bis(N-(pyridin-3-yl)benzamide)
- Structure : Replaces 3-hydroxypropyl with pyridyl groups.
- Key Differences : Pyridyl substituents enhance metal-coordination capacity (e.g., forming [Co(EDPB)Cl₂] complexes) due to their strong Lewis basicity, whereas the hydroxypropyl groups in the target compound prioritize hydrogen bonding and weaker metal interactions .
- Applications : Pyridyl-containing ligands are widely used in catalysis and photocatalytic systems (e.g., cobalt complexes for dye degradation) , while hydroxypropyl derivatives may favor biocompatible materials or drug delivery.
(b) (E)-4,4′-(Ethene-1,2-diyl)dibenzoic Acid
- Structure : Substitutes benzamide with carboxylic acid groups.
- Key Differences : Carboxylic acids are superior for constructing rigid metal-organic frameworks (MOFs) due to strong coordination with metal clusters (e.g., Zn₄O in MOF-5). In contrast, the target compound’s amide and hydroxyl groups may form less stable but more flexible networks .
- Applications : MOFs with carboxylic acid linkers excel in gas storage (e.g., methane) , while the target compound’s hydrogen-bonding motifs could enable stimuli-responsive materials.
(c) (E)-4,4'-(Ethene-1,2-diyl)dipyridinium
- Structure : Features cationic pyridinium groups instead of neutral benzamides.
- Key Differences : The charged pyridinium enables ionic interactions (e.g., with Fe(NCS)₄⁻ chains in coordination polymers) , whereas the target compound’s neutral hydroxypropyl groups rely on hydrogen bonding and van der Waals forces.
Bis-Amide Derivatives with Functional Substituents
(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Single benzamide with a bulky hydroxy-dimethylethyl group.
- Key Differences: The steric hindrance from dimethyl groups limits coordination flexibility compared to the target compound’s linear hydroxypropyl chains.
(b) (Z)-N,N′-(Ethene-1,2-diyl)bis[2-(2,6-dimethylphenoxy)acetamide]
- Structure: Incorporates phenoxy-acetamide substituents.
- Key Differences: Aromatic phenoxy groups increase hydrophobicity and π-π stacking capacity, contrasting with the hydrophilic hydroxypropyl groups in the target compound. Such differences influence solubility and aggregation behavior .
Comparative Analysis Table
Biological Activity
4,4'-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide), also known by its CAS number 252025-40-4, is an organic compound notable for its unique structure, which includes two benzamide moieties linked by an ethene-1,2-diyl bridge and substituted with hydroxypropyl groups. This compound has garnered attention in medicinal chemistry and biological research due to its potential biological activities.
The biological activity of 4,4'-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) is largely attributed to its ability to interact with various biological targets. The hydroxypropyl groups can form hydrogen bonds with biomolecules, while the benzamide groups can engage in π-π interactions with aromatic amino acids in proteins. These interactions may modulate enzyme activities and influence receptor functions, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For example, compounds with similar structural features have demonstrated moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. While specific data on 4,4'-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) is limited, its structural analogs suggest a promising profile for antimicrobial applications .
Cytotoxicity and Anticancer Potential
Research into the cytotoxic effects of related compounds indicates that structural modifications can significantly impact their anticancer properties. The presence of hydroxypropyl and benzamide groups may enhance the selectivity and potency against cancer cell lines. Studies have shown that similar compounds exhibit significant growth inhibition in various cancer cell lines, suggesting that 4,4'-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) could possess similar properties.
Comparative Analysis
To better understand the potential of 4,4'-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide), a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,4'-(Ethene-1,2-diyl)diphenol | Lacks hydroxypropyl and benzamide groups | Limited versatility in biological applications |
| 4,4'-(Ethene-1,2-diyl)bis(2-methoxyphenol) | Contains methoxy groups instead of hydroxypropyl | Different reactivity and interactions |
| 4-Hydroxybenzoic acid derivatives | Similar benzamide structure | Exhibits significant antimicrobial and anticancer activity |
This table illustrates that the unique combination of functional groups in 4,4'-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) may enhance its biological activity compared to other compounds.
Study on Antimicrobial Properties
A study evaluated several benzamide derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds with similar structural motifs showed promising inhibition against S. aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin . While direct studies on 4,4'-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) are sparse, the findings support further investigation into its antimicrobial efficacy.
Cytotoxicity Assessment
In another investigation focusing on the cytotoxicity of benzamide derivatives against various cancer cell lines (e.g., MCF-7 breast cancer cells), certain structural modifications were linked to increased potency. The study suggested that compounds with hydroxypropyl substitutions exhibited enhanced cell growth inhibition compared to their counterparts without these groups. This suggests that 4,4'-(Ethene-1,2-diyl)bis(N-(3-hydroxypropyl)benzamide) could be a candidate for further anticancer research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
